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Compound of Interest

Compound Name: DIALLYLDIBUTYLTIN

CAS No.: 15336-98-8

Cat. No.: B095495 Get Quote

Abstract
The synthesis of functionalized heterocyclic scaffolds—specifically oxiranes (epoxides) and

nitrogen-containing rings like pyrrolidines—is a cornerstone of modern drug discovery.

Diallyldibutyltin (

) serves as a unique, atom-economical allylation reagent that offers distinct advantages over
traditional allyl-magnesium or allyl-lithium species. Unlike highly basic organometallics,
diallyldibutyltin tolerates sensitive functional groups (esters, nitriles) and can be activated
selectively using Lewis acids or Transition Metal catalysts. This guide details two primary
workflows: the direct synthesis of allyloxiranes from

-haloketones and the assembly of N-heterocycles via chemo-selective allylation followed by
Ring-Closing Metathesis (RCM).

Chemical Mechanism & Reagent Profile
Reagent Characteristics[1]

Chemical Name: Diallyldibutyltin (Dibutyl-di-2-propenylstannane)[1]

Structure:

Role: Nucleophilic Allyl Donor / Lewis Acid-Compatible Reagent[1]
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Key Advantage: Dual-allyl transfer capability and stability towards moisture compared to

Grignard reagents.

Mechanistic Pathways
Diallyldibutyltin operates primarily through transmetallation. In the presence of a Palladium(0)

catalyst or a mild Lewis Acid, the allyl group is transferred to an electrophile. Uniquely, this

reagent can facilitate "stapling" reactions where the tin center mediates the initial addition,

followed by an intramolecular cyclization.

Figure 1: Mechanistic flow for the Pd-catalyzed conversion of ngcontent-ng-c176312016=""

_nghost-ng-c3009799073="" class="inline ng-star-inserted">

-haloketones to allyloxiranes using diallyldibutyltin.

Application I: Direct Synthesis of Allyl-Oxiranes
This protocol describes the conversion of

-haloketones into functionalized epoxides (oxiranes). This reaction is significant because it
introduces an allyl group and closes the epoxide ring in a single pot, preserving the
stereochemistry of the substrate.

Experimental Principle
The reaction proceeds via the formation of a tin enolate or a palladium-

-allyl species. The nucleophilic allyl group attacks the carbonyl carbon, and the subsequent
alkoxide displaces the

-halogen to close the epoxide ring.

Protocol: Pd-Catalyzed Allylation of 2-
Chloroacetophenone
Materials:

Substrate: 2-Chloroacetophenone (1.0 equiv)

Reagent: Diallyldibutyltin (1.1 equiv)[1]
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) [ngcontent-ng-c176312016="" _nghost-

ng-c3009799073="" class="inline ng-star-inserted">

] (5 mol%)

Solvent: THF (anhydrous)

Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:

Preparation: Flame-dry a 50 mL two-necked round-bottom flask equipped with a magnetic

stir bar and a reflux condenser. Flush with argon.[2]

Charging: Add 2-Chloroacetophenone (1.55 g, 10 mmol) and

(0.58 g, 0.5 mmol) to the flask.

Solvent Addition: Syringe in 20 mL of anhydrous THF. Stir gently at room temperature for 5

minutes until the catalyst is fully dissolved (solution typically turns yellow/orange).

Reagent Addition: Add Diallyldibutyltin (3.3 mL, ~11 mmol) dropwise via syringe over 5

minutes.

Reaction: Heat the mixture to mild reflux (65°C) for 4–6 hours. Monitor reaction progress via

TLC (Hexane/EtOAc 9:1). The starting ketone spot should disappear.

Quenching: Cool the reaction to room temperature. Add 10 mL of saturated aqueous

solution (to sequester the tin byproduct as insoluble fluoride). Stir vigorously for 30 minutes.

Work-up: Filter the white precipitate (Bu2SnF2) through a Celite pad. Extract the filtrate with

Diethyl Ether (

mL).

Purification: Dry the combined organics over
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, concentrate in vacuo, and purify via flash column chromatography (Silica gel,
Hexane/EtOAc gradient).

Expected Outcome:

Product: 2-Allyl-2-phenyloxirane.

Yield: Typically 75–85%.

Data Validation:

NMR should show characteristic epoxide protons (approx. 3.0 ppm) and the terminal alkene
signals (5.0–6.0 ppm).

Application II: Synthesis of N-Heterocycles
(Pyrrolidines)
Diallyldibutyltin is an excellent reagent for generating bis-homoallylic amines, which are

precursors for pyrrolidines via Ring-Closing Metathesis (RCM).

Experimental Principle
This workflow utilizes the "Sequential Allylation" capability. An imine is allylated by

diallyldibutyltin to form a homoallylic amine. This amine is then N-allylated (using standard

alkylation) or, in specific "gem-diallyl" protocols, the tin reagent can introduce a second allyl

group under forcing conditions. The resulting diene undergoes RCM.

Protocol: Assembly of 2-Substituted-3-Pyrrolines
Materials:

Substrate: N-Benzylideneaniline (Imine)[1]

Reagent: Diallyldibutyltin[1][2][3][4]

Promoter:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-

inserted">
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(Scandium Triflate) or

RCM Catalyst: Grubbs II Catalyst[1]

Workflow Diagram:

Figure 2: Workflow for synthesizing N-heterocycles using Diallyldibutyltin-mediated allylation

followed by RCM.

Key Steps:

Allylation: React the imine with Diallyldibutyltin (1.0 equiv) and

(10 mol%) in

to yield the homoallylic amine.

N-Allylation: Treat the isolated amine with Allyl Bromide and

in DMF to form the N,N-diallyl derivative.

Cyclization: Dissolve the diene in DCM (dilute, 0.01 M) and add Grubbs II catalyst (5 mol%).

Reflux for 2 hours to obtain the pyrroline.

Comparative Data & Performance
The following table compares Diallyldibutyltin against standard reagents for these

transformations.
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Feature Diallyldibutyltin
Allyl-Magnesium
Bromide

Allyltributyltin

Stability Air/Moisture Stable Highly Sensitive Air Stable

Toxicity Moderate (Organotin) Low
High (Tributyltin is

highly toxic)

Atom Economy
High (Transfers 2 Allyl

groups*)
Low

Low (Transfers 1 Allyl

group)

Functional Group

Tolerance

Excellent (Esters,

Nitriles)

Poor (Reacts with

C=O, CN)
Good

Reaction Type
Pd-Catalyzed / Lewis

Acid

Direct Nucleophilic

Attack
Radical / Lewis Acid

*Note: Dual transfer requires specific stoichiometry and forcing conditions; typically acts as a

mono-allyl donor in mild catalytic cycles.

Safety & Handling (SDS Summary)
Hazards: Organotin compounds are toxic if swallowed and may cause skin/eye irritation.

Long-term exposure can affect the central nervous system.

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

Disposal: Do not dispose of down the drain. All tin waste must be collected in specific "Heavy

Metal" waste streams. Use

or

workups to precipitate tin residues as solids for easier filtration and disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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